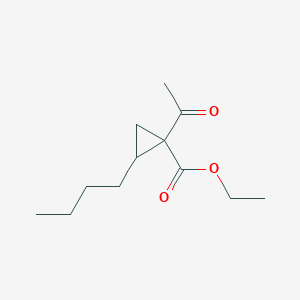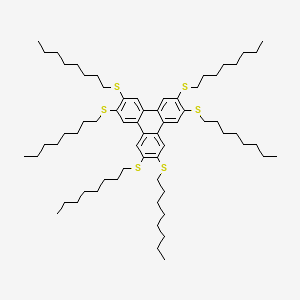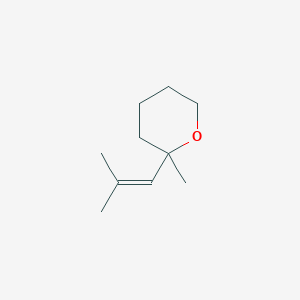
N-(7-Ethoxy-2H-1,3-benzodioxol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Ethoxy-2H-1,3-benzodioxol-5-yl)propanamide: is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of an ethoxy group and a propanamide moiety attached to a benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
The synthesis of N-(7-Ethoxy-2H-1,3-benzodioxol-5-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-ethoxy-2H-1,3-benzodioxole.
Amidation Reaction: The 7-ethoxy-2H-1,3-benzodioxole is then subjected to an amidation reaction with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to obtain the desired product, this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-(7-Ethoxy-2H-1,3-benzodioxol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(7-Ethoxy-2H-1,3-benzodioxol-5-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N-(7-Ethoxy-2H-1,3-benzodioxol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
N-(7-Ethoxy-2H-1,3-benzodioxol-5-yl)propanamide can be compared with other similar compounds, such as:
3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: This compound has similar structural features but differs in the presence of methoxy groups instead of an ethoxy group.
3-(6-Hydroxy-7-methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: This compound has a hydroxy group in place of the ethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
94338-65-5 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
N-(7-ethoxy-1,3-benzodioxol-5-yl)propanamide |
InChI |
InChI=1S/C12H15NO4/c1-3-11(14)13-8-5-9(15-4-2)12-10(6-8)16-7-17-12/h5-6H,3-4,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
JZDCKJYWWVAKOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC2=C(C(=C1)OCC)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)



![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
